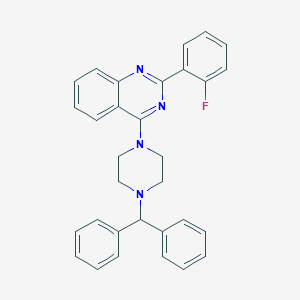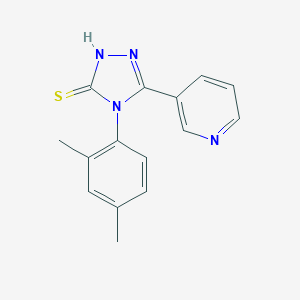![molecular formula C24H25Cl2NO5 B431832 2-(2,4-dichlorophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)cyclohexanecarboxylate CAS No. 1005112-02-6](/img/structure/B431832.png)
2-(2,4-dichlorophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)cyclohexanecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a dioxooctahydro-methanoisoindolyl group, and a cyclohexanecarboxylate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)cyclohexanecarboxylate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the preparation of the 2,4-dichlorophenyl acetic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxylic acid in the presence of a base such as triethylamine to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-dichlorophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where halogen atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(2,4-dichlorophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)cyclohexanecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,4-dichlorophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,4-dichlorophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate
- 2-(2,4-dichlorophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)butanoate
Uniqueness
Compared to similar compounds, 2-(2,4-dichlorophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5210~2,6~]dec-4-yl)cyclohexanecarboxylate is unique due to its specific structural features, such as the cyclohexanecarboxylate ester group
Propriétés
Numéro CAS |
1005112-02-6 |
|---|---|
Formule moléculaire |
C24H25Cl2NO5 |
Poids moléculaire |
478.4g/mol |
Nom IUPAC |
[2-(2,4-dichlorophenyl)-2-oxoethyl] 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C24H25Cl2NO5/c25-15-5-8-17(18(26)10-15)19(28)11-32-24(31)12-3-6-16(7-4-12)27-22(29)20-13-1-2-14(9-13)21(20)23(27)30/h5,8,10,12-14,16,20-21H,1-4,6-7,9,11H2 |
Clé InChI |
GCBVSFUWLHVUAY-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C(=O)OCC(=O)C2=C(C=C(C=C2)Cl)Cl)N3C(=O)C4C5CCC(C5)C4C3=O |
SMILES canonique |
C1CC(CCC1C(=O)OCC(=O)C2=C(C=C(C=C2)Cl)Cl)N3C(=O)C4C5CCC(C5)C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B431756.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B431758.png)
![N-[7-(4-tert-butylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]propanamide](/img/structure/B431762.png)
![4-[3-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzenesulfonamide](/img/structure/B431765.png)
![2-(4-fluorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B431770.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3,4-diethoxybenzamide](/img/structure/B431815.png)


![2-[4-(3-Methylpiperidin-1-yl)quinazolin-2-yl]phenol](/img/structure/B431876.png)
![4-([1,1'-Biphenyl]-4-yloxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B431883.png)
![N-(4-fluorophenyl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B431884.png)
![Methyl 4-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]benzoate](/img/structure/B431886.png)

